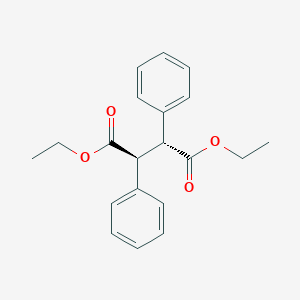

meso-2,3-Diphenyl-succinic acid diethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meso-2,3-Diphenyl-succinic acid diethyl ester: is a chemical compound with the molecular formula C20H22O4. It is a derivative of succinic acid, where the hydrogen atoms on the 2 and 3 positions are replaced by phenyl groups, and the carboxylic acid groups are esterified with ethanol. This compound is used in various scientific research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions:

Oxidative Coupling: One method involves the oxidative coupling of ethyl phenylacetate using titanium tetrachloride and triethylamine.

Industrial Production Methods: While specific industrial production methods for meso-2,3-diphenyl-succinic acid diethyl ester are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: Meso-2,3-diphenyl-succinic acid diethyl ester can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides.

科学的研究の応用

Applications in Organic Synthesis

Meso-2,3-Diphenyl-succinic acid diethyl ester serves as a chiral building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for constructing complex organic molecules. Notably, it is employed in the synthesis of:

- Pharmaceuticals : Used as an intermediate in the production of bioactive compounds.

- Ligands for catalysis : It can form complexes with metals, enhancing catalytic activity in reactions such as asymmetric synthesis .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Research indicates that this compound may exhibit:

- Antibacterial properties : Studies have shown that derivatives of diphenyl compounds can inhibit bacterial growth against pathogens like Staphylococcus aureus and Escherichia coli .

- Drug design applications : Its ability to form stable complexes with various biomolecules positions it as a candidate for developing new drugs targeting specific biological pathways .

Interaction Studies

Research into the interaction of this compound with other molecules is crucial for understanding its behavior in biological systems. Interaction studies have revealed:

- Complex formation : The compound can form stable complexes with metal ions and other organic molecules, which can be utilized in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Antibacterial Agents : A study demonstrated that derivatives synthesized from this compound exhibited notable antibacterial activity against resistant strains of bacteria.

- Catalytic Applications : In catalysis research, this compound was used as a ligand in metal-catalyzed reactions, improving yield and selectivity for desired products.

These case studies underscore the compound's versatility across different scientific domains.

作用機序

The mechanism of action of meso-2,3-diphenyl-succinic acid diethyl ester involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a chiral building block, facilitating the formation of chiral centers in molecules. In biological systems, its mechanism may involve binding to specific enzymes or receptors, influencing biochemical pathways .

類似化合物との比較

Meso-2,3-Dimercaptosuccinic acid: Used in chelation therapy for heavy metal poisoning.

Meso-2,3-Dibromosuccinic acid: Used in organic synthesis as a reagent.

Meso-2,3-Dichlorosuccinic acid: Another reagent used in organic synthesis.

Uniqueness: Meso-2,3-diphenyl-succinic acid diethyl ester is unique due to its phenyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful as a chiral building block in organic synthesis, offering distinct advantages over other similar compounds .

生物活性

3'-Bromo-4'-fluoroacetophenone (CAS Number: 1007-15-4) is an organic compound characterized by its unique structure, which includes a bromine atom at the 3' position and a fluorine atom at the 4' position of the acetophenone framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

- Molecular Formula : C₈H₆BrFO

- Molecular Weight : 221.04 g/mol

- Structure : The compound features a phenyl ring substituted with a bromine and fluorine atom, along with a carbonyl group (C=O) linked to the benzene ring.

3'-Bromo-4'-fluoroacetophenone exhibits biological activity primarily through its role as an intermediate in the synthesis of various bioactive compounds, particularly chalcones. The compound participates in several biochemical pathways:

- Synthesis of Chalcones : The compound is known to facilitate the synthesis of chalcones, which are important in drug discovery due to their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, which can be critical in developing therapeutics targeting diseases such as cancer and diabetes .

Antimicrobial Activity

Research indicates that derivatives of 3'-Bromo-4'-fluoroacetophenone demonstrate significant antimicrobial properties. For instance, studies have reported inhibitory concentrations as low as 246 µM against specific bacterial strains .

Antioxidant Activity

The compound has shown potential antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In comparative studies, certain derivatives exhibited antioxidant effects superior to well-known antioxidants like ascorbic acid .

Study on Antioxidant Activity

A study published in 2014 evaluated the antioxidant activity of novel derivatives synthesized from 3'-Bromo-4'-fluoroacetophenone. It was found that these derivatives displayed notable DPPH radical scavenging activity, indicating their potential as antioxidants .

Enzyme Inhibition Studies

In computational drug discovery contexts, 3'-Bromo-4'-fluoroacetophenone has been utilized to screen for inhibitors of tyrosine phosphatase-1B (PTP1B), an enzyme implicated in metabolic disorders. The virtual screening yielded several hits with effective inhibition profiles .

Synthesis and Applications

The synthesis of 3'-Bromo-4'-fluoroacetophenone can be achieved through various methods, including:

- Friedel-Crafts Acylation : Acetyl chloride reacts with 4-fluorobromobenzene in the presence of aluminum chloride as a Lewis acid catalyst.

- Palladium-Catalyzed Amination : This method allows for the introduction of diverse amino groups onto the molecule, expanding its application scope in pharmaceuticals.

Summary Table of Biological Activities

特性

IUPAC Name |

diethyl (2S,3R)-2,3-diphenylbutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-HDICACEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。